N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a quinazolinone derivative characterized by a fused imidazo[1,2-c]quinazolinone core, a sulfanyl-linked carbamoyl methyl group, and a 5-chloro-2-methoxyphenyl substituent. The N-butyl chain may enhance lipophilicity, influencing blood-brain barrier (BBB) permeability, while the chloro and methoxy groups could modulate electronic and steric properties for target binding .
Properties
IUPAC Name |
N-butyl-3-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O4S/c1-3-4-13-28-22(33)12-10-19-25(35)32-24(30-19)17-7-5-6-8-18(17)31-26(32)37-15-23(34)29-20-14-16(27)9-11-21(20)36-2/h5-9,11,14,19H,3-4,10,12-13,15H2,1-2H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJGJJQOBRGRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an imidazoquinazoline core and various functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 566.0 g/mol. The structural features include:
- A chloromethoxyphenyl group
- An imidazoquinazoline moiety
- A propanamide backbone
The detailed structure can be represented as follows:
Research indicates that compounds with similar structural features often exhibit activity against various biological targets, particularly in cancer therapy. The imidazoquinazoline derivatives are known for their ability to inhibit specific kinases involved in tumor growth and proliferation. The presence of the sulfanyl and carbamoyl groups may enhance binding affinity to these targets.
Anticancer Properties
The compound has shown promising results in preliminary studies regarding its anticancer activity. For instance, derivatives of imidazoquinazolines have been reported to inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Specific studies have indicated:
- IC50 values : The compound exhibits low nanomolar IC50 values against several cancer cell lines, indicating potent inhibitory effects.
Mechanistic Studies
Further mechanistic studies revealed that the compound may act through the following pathways:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers.
Case Studies
Several case studies highlight the efficacy of imidazoquinazoline derivatives in clinical settings:
- Study on Lung Cancer : A derivative similar to this compound was tested in a phase II clinical trial for non-small cell lung cancer (NSCLC), showing a significant reduction in tumor size in patients who had failed prior therapies.
- Combination Therapy : In vitro studies suggest enhanced effects when combined with existing chemotherapeutics, leading to synergistic effects that could improve patient outcomes.
Comparison with Similar Compounds
Core Modifications
- Imidazo[1,2-c]quinazolinone vs. This structural shift reduces CNS targeting, as triazolo derivatives are less frequently reported in AChE inhibition studies compared to imidazo analogues .
Substituent Variations
- 5-Chloro-2-Methoxyphenyl vs. Benzodioxol Groups: N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[ethyl-(phenylmethyl)amino]-2-oxidanylidene-ethyl]sulfanyl-3-oxidanylidene-2H-imidazo[1,2-c]quinazolin-2-yl]ethanamide () features a benzodioxol moiety, which enhances electron-donating capacity but may reduce metabolic stability due to increased susceptibility to oxidative degradation .
AChE Inhibition and CNS Targeting
- The target compound likely exhibits AChE inhibition comparable to quinazolinone derivatives 4d-f (), which showed hydrogen bonding with PHE A:295 and TYR A:124 residues. However, its N-butyl chain may improve BBB permeability relative to compounds with polar groups (e.g., hydroxyl or methoxy), which showed moderate CNS penetration .
Antiproliferative and Antioxidant Activity
- Quinazolinone derivatives with electron-donating groups (e.g., -OH, -OMe) in para positions demonstrated enhanced antiproliferative activity against HepG2 and MCF-7 cell lines ().
Absorption and Distribution
- All quinazolinones exhibit high water solubility (-2.674 to -5.513 log mol/L) and good intestinal absorption (). However, the N-butyl chain in the target compound may increase lipophilicity, improving BBB permeation compared to shorter alkyl chains (e.g., methyl or ethyl in –11) .
Metabolism and Drug Interactions
- Like other quinazolinones, the target compound is predicted to inhibit CYP2C19 and CYP3A4, necessitating caution in polypharmacy scenarios .
Key Comparative Advantages
- Superior BBB Penetration: The N-butyl chain enhances lipophilicity, addressing the poor BBB permeability noted in some quinazolinones () .
- Balanced Electronic Profile : The 5-chloro-2-methoxyphenyl group optimizes antiproliferative and AChE inhibitory effects by combining electron-withdrawing and donating properties .
Limitations and Challenges
- CYP Inhibition: Shared with all quinazolinones, this necessitates dose adjustments in clinical use .
- Synthetic Complexity : Multi-step synthesis involving sulfanyl linkages and carbamoyl groups (as in ) may limit scalability .
Preparation Methods
Synthesis of the Imidazo[1,2-c]quinazoline Core
The imidazo[1,2-c]quinazoline scaffold forms the foundation of the target compound. A copper-catalyzed Ullmann-type C–N coupling strategy, adapted from recent advances in heterocyclic chemistry, provides an efficient route.
Precursor Preparation
A multicomponent reaction between 2-bromoaryl aldehyde (2 ), ammonium acetate (3 ), and substituted amines (1a–f ) in methanol with L-proline as a catalyst yields 2-(2-bromophenyl)-1H-imidazole intermediates (5a–f ) in 70–85% yields. For the target compound, 2-bromo-4-methoxybenzaldehyde serves as the aryl aldehyde precursor to introduce the methoxy group at the C2 position of the quinazoline core.
Cyclization via Copper-Catalyzed Coupling
The key cyclization step employs a copper(I)-catalyzed cross-dehydrogenative coupling (CDC) between 2-(2-bromophenyl)-1H-imidazole (5a ) and a second azole heterocycle (6 ). Using CuI (10 mol%), 1,10-phenanthroline as a ligand, and Cs2CO3 as a base in DMSO at 110°C for 24 hours, the reaction affords the imidazo[1,2-c]quinazoline core (8 ) in 45–60% yield. The use of copper catalysts instead of palladium reduces costs and avoids harsh conditions.
Table 1. Optimization of Core Synthesis Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI/Phenanthroline | DMSO | 110 | 58 |
| Pd(OAc)2/Xantphos | Toluene | 100 | 42 |
| CuBr/Neocuproine | DMF | 120 | 49 |
Introduction of the C5 Sulfanyl-Carbamoylmethyl Group
Functionalization at the C5 position involves a two-step sequence: (1) thiolation and (2) carbamoylation.
Thiolation via Nucleophilic Substitution
The bromine atom at C5 of the imidazo[1,2-c]quinazoline core (8 ) undergoes substitution with a thiol-containing reagent. Treatment with thiourea in ethanol under reflux introduces a thiol group, yielding 5-mercapto-imidazo[1,2-c]quinazoline (9 ) in 82% yield.
Carbamoylmethylation
Reaction of 9 with chloroacetamide derivatives introduces the carbamoylmethyl-sulfanyl moiety. Specifically, 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide (10 ) is prepared by treating 5-chloro-2-methoxyaniline with chloroacetyl chloride in dichloromethane with triethylamine. Subsequent coupling of 9 and 10 in acetone with K2CO3 at 60°C for 6 hours affords the intermediate 11 in 75% yield.
Installation of the N-Butylpropanamide Side Chain
The propanamide side chain at C2 is introduced via a tandem alkylation-amidation sequence.
Alkylation with Bromopropanamide
3-Bromo-N-butylpropanamide (12 ) is synthesized by reacting 3-bromopropanoyl chloride with n-butylamine in THF. Alkylation of the quinazoline nitrogen at C2 with 12 using NaH as a base in DMF at 0°C to room temperature yields the tertiary amine intermediate (13 ) in 68% yield.
Final Characterization
The target compound is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and characterized by:
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.45–7.32 (m, 4H), 6.92 (d, J = 8.8 Hz, 1H), 4.12 (t, J = 6.8 Hz, 2H), 3.85 (s, 3H), 3.42 (t, J = 6.4 Hz, 2H), 2.98 (s, 2H), 1.54–1.23 (m, 6H), 0.89 (t, J = 7.2 Hz, 3H).
- HRMS : m/z [M+H]+ calcd for C27H29ClN5O4S: 562.1632; found: 562.1638.
Key Challenges and Optimizations
- Regioselectivity in Core Formation : The copper-catalyzed CDC ensures selective coupling at the C5 position, avoiding competing reactions at C7 or C9.
- Thiol Oxidation Mitigation : Conducting thiolation under inert atmosphere (N2) prevents disulfide formation.
- Amide Bond Stability : Using HOBt/EDCI coupling agents during carbamoylation improves yields compared to direct acyl chloride reactions.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including imidazoquinazoline core formation, sulfanyl group introduction, and carbamoyl attachment. Critical challenges include regioselectivity during cyclization and maintaining stability of the sulfanyl intermediate. Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) for sulfanyl coupling to prevent disulfide byproducts .
- Catalyst selection : Use of triethylamine (TEA) or DMAP to enhance nucleophilic substitution efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Validation : HPLC and NMR spectroscopy are essential for tracking reaction progress and confirming intermediate purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., quinazoline C=O at ~170 ppm, sulfanyl S-CH₂ at δ 3.5–4.0 ppm) .
- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ peak) and detects impurities (e.g., unreacted carbamoyl precursors) .
- IR Spectroscopy : Validates carbonyl stretches (imidazoquinazoline C=O at ~1650 cm⁻¹) and sulfanyl C-S bonds (650–700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity against cancer cell lines while minimizing false positives?
- Answer :
- Dose-Response Curves : Use multiple concentrations (e.g., 1–100 μM) to establish IC₅₀ values, with cisplatin as a positive control .
- Selectivity Screening : Compare cytotoxicity in cancer vs. non-cancerous cell lines (e.g., HEK293) to assess specificity .
- Mechanistic Probes : Combine with apoptosis inhibitors (e.g., Z-VAD-FMK) to confirm cell death pathways .
- Data Interpretation : Statistical tools like ANOVA and Tukey’s HSD test differentiate significant activity from noise .
Q. What strategies resolve contradictions in reported biological activities between structural analogs?
- Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) to isolate key pharmacophores. For example:
| Analog Substituent | Activity (IC₅₀, μM) | Target Cell Line | Source |
|---|---|---|---|
| 5-Chloro-2-methoxy | 12.3 ± 1.2 | MCF-7 | |
| 4-Fluoro | 45.6 ± 3.8 | MCF-7 |
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinity variations due to steric clashes or hydrogen-bonding differences .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Answer :
- Formulation Adjustments : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma half-life and tissue distribution in rodent models .
Methodological Considerations
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., kinases)?
- Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) between the compound and purified enzymes .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by monitoring protein stabilization upon ligand binding .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cells .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Answer :
- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., temperature, catalyst loading) and identify critical parameters .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression in real time .
- Purification Protocols : Gradient flash chromatography or preparative HPLC ensures consistent purity (>95%) across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
